2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide
Description
2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyclopentyl group, and a fluorobenzyl group attached to an acetamide backbone
Properties
IUPAC Name |
2-chloro-N-cyclopentyl-N-[(3-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-9-14(18)17(13-6-1-2-7-13)10-11-4-3-5-12(16)8-11/h3-5,8,13H,1-2,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYDKDTTWYLWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC(=CC=C2)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-fluorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with cyclopentylamine to form the final product. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and alkoxides.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties such as enhanced thermal stability or electrical conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-Chloro-N-(3-fluorophenyl)acetamide
Comparison
2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can affect its reactivity, binding affinity, and overall biological activity. For example, the cyclopentyl group may enhance the compound’s ability to interact with hydrophobic pockets in enzymes or receptors, leading to improved efficacy in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
